molecular formula C16H21NO4 B6188074 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 2351628-32-3

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B6188074
CAS No.: 2351628-32-3
M. Wt: 291.34 g/mol
InChI Key: WCXFCTRWDNIAPH-ZGTCLIOFSA-N
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Description

“(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid” is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2,3-dihydro-1H-inden-1-yl substituent. The Boc group is widely employed in peptide synthesis to protect amines during reactions, while the indenyl moiety provides a rigid bicyclic structure that may influence steric and electronic properties. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Properties

CAS No.

2351628-32-3

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-8-10-6-4-5-7-11(10)12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12?,13-/m1/s1

InChI Key

WCXFCTRWDNIAPH-ZGTCLIOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC2=CC=CC=C12)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C12)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Boc-protected amino acids react with [emim][OH] via acid-base neutralization:

[emim][OH] + Boc-Xaa-OH → [emim][Boc-Xaa] + H2O\text{[emim][OH] + Boc-Xaa-OH → [emim][Boc-Xaa] + H}_2\text{O}

where Xaa=indenyl-substituted glycineXaa = \text{indenyl-substituted glycine}.

Procedure

  • Dissolve 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid (10 mmol) in anhydrous DMF.

  • Add di-tert-butyl dicarbonate (Boc2_2O, 12 mmol) and stir at 0°C for 2 hr.

  • Neutralize with [emim][OH] (10 mmol) at room temperature for 1 hr.

  • Remove solvents under vacuum to isolate [emim][Boc-indenylglycine] as a pale-yellow liquid.

Key Data:

ParameterValue
Yield85–92%
Purity (HPLC)>98%
Racemization<1%

CTPA-Mediated Solid-Phase Peptide Synthesis (SPPS)

The coupling reagent N,NN,N'--diethylene-NN''-2-chloroethyl thiophosphoramide (CTPA) enhances amide bond formation in Boc-AAILs, enabling rapid peptide chain elongation.

Synthesis Workflow

  • Resin Loading : Anchor Fmoc-protected indenylglycine to Wang resin using DIC/HOBt.

  • Boc Protection : Treat with Boc2_2O in DMF (2 hr, 25°C).

  • Coupling : React with CTPA (1.2 equiv) in [emim][Boc-indenylglycine] at 25°C for 15 min.

  • Cleavage : Use TFA/water (95:5) to release the Boc-protected product.

Optimization Insights:

  • CTPA outperforms HBTU/HOBt in reducing epimerization (<0.5% vs. 2–3%).

  • Ionic liquid solvents improve reaction rates by pre-activating the carboxylate.

Enantioselective Synthesis via Chiral Auxiliaries

For stereochemical control, Evans oxazolidinones or Oppolzer’s sultams can direct asymmetric alkylation of the glycine precursor.

Evans Methodology

  • Prepare (R)-4-benzyl-2-oxazolidinone-glycine derivative.

  • Alkylate with 1-bromo-2,3-dihydro-1H-indene (-78°C, LDA as base).

  • Boc-protect the amine using Boc2_2O/DMAP.

  • Hydrolyze the oxazolidinone with LiOH/H2_2O2_2.

Yield Comparison:

StepYield (%)
Alkylation75
Boc Protection95
Hydrolysis88

Comparative Analysis of Methods

MethodYield (%)Purity (%)Racemization RiskScalability
Neutralization85–92>98LowHigh
CTPA-Mediated78–8597Very LowModerate
Evans Auxiliary60–7095ModerateLow

Industrial-Scale Considerations

  • Cost Efficiency : Neutralization methods using [emim][OH] reduce solvent waste and purification steps.

  • Regulatory Compliance : Boc-AAILs meet ICH guidelines for residual solvents when replacing DMF or DMSO .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indanyl group to a fully saturated cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated cyclohexyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indanyl moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The Boc group provides stability and protects the amine functionality during reactions.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a broader class of Boc-protected amino acid derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid 2,3-dihydro-1H-inden-1-yl C₁₆H₂₁NO₄ 291.34 g/mol Rigid bicyclic substituent; potential for enzyme inhibition due to steric bulk .
2-(Boc-amino)-2-(3-thiophenyl)acetic acid (CAS: 40512-57-0) 3-thiophenyl C₁₁H₁₅NO₄S 257.31 g/mol Thiophene ring enhances π-π interactions; lower molecular weight .
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid (CAS: 93779-36-3) 2-naphthyl C₁₇H₁₉NO₄ 301.34 g/mol Extended aromatic system; increased lipophilicity .

Biological Activity

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid, also known as Boc-indanylglycine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 181227-47-4

The compound features a tert-butoxycarbonyl (Boc) group which is commonly used to protect amino groups in organic synthesis. The indanyl moiety contributes to its unique biological profile.

Research indicates that Boc-indanylglycine acts as a selective antagonist of certain neurotransmitter receptors. Specifically, it has been studied for its effects on the glycine receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Key Mechanisms:

  • Glycine Receptor Modulation : Boc-indanylglycine selectively inhibits glycine receptors, which are involved in mediating inhibitory synaptic transmission. This inhibition can lead to increased neuronal excitability and has implications for conditions such as epilepsy and anxiety disorders.
  • Potential Influence on NMDA Receptors : There is evidence suggesting that this compound may also interact with NMDA receptors, potentially influencing glutamatergic signaling pathways.

In Vitro Studies

A variety of in vitro studies have demonstrated the biological activity of Boc-indanylglycine:

Study TypeFindings
Electrophysiological Studies Showed that Boc-indanylglycine effectively inhibits glycine receptor-mediated currents in cultured neurons.
Binding Affinity Tests Indicated a high affinity for glycine receptors compared to other neurotransmitter receptors.

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of Boc-indanylglycine:

StudyOutcome
Animal Models of Epilepsy Administration resulted in reduced seizure activity, indicating potential anticonvulsant properties.
Anxiety Models Demonstrated anxiolytic effects in rodent models, suggesting therapeutic potential for anxiety disorders.

Case Studies

  • Case Study on Seizure Management : A study involving chronic administration of Boc-indanylglycine in a rodent model showed significant reductions in seizure frequency and duration compared to control groups.
  • Anxiolytic Effects in Rodents : Research indicated that administration of Boc-indanylglycine led to decreased anxiety-like behavior in elevated plus maze tests, supporting its potential use as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino groups with indene-derived intermediates. For example, a multi-step procedure may include:

Protection : Boc-protection of the amino group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base like DMAP .

Coupling : Reaction with 2,3-dihydro-1H-indene-1-yl acetic acid derivatives, employing coupling agents such as HATU or DCC in DMF .

Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (0–25°C) and solvent polarity to minimize by-products. NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (90:10) to verify enantiomeric excess .
  • Structural Confirmation :
  • NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., Boc-group tert-butyl protons at ~1.4 ppm and indene aromatic protons at 6.5–7.2 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (e.g., m/z 292.15 for C₁₆H₂₁NO₄) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .

Q. How should researchers handle stability and storage of this compound given limited data on decomposition products?

  • Methodological Answer :

  • Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation .
  • Incompatible Conditions : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to assess acute toxicity (IC₅₀ values) .
  • Cross-Referencing : Compare with structurally similar compounds (e.g., Boc-protected indene derivatives) to infer potential hazards. For example, H319 (serious eye irritation) warnings in related compounds suggest mandatory eye protection .
  • Data Gaps : Address missing carcinogenicity/mutagenicity data via Ames test (bacterial reverse mutation assay) .

Q. What strategies are effective in overcoming stereochemical challenges during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce (2R)-configuration during coupling .
  • Asymmetric Catalysis : Employ chiral catalysts like Jacobsen’s Co-salen complexes for enantioselective indene functionalization .
  • Dynamic Resolution : Utilize enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate diastereomers .

Q. How can computational methods predict reactivity and stability under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model Boc-deprotection pathways (e.g., acid-catalyzed cleavage) and identify transition states .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. DMF) on reaction kinetics using GROMACS .
  • Degradation Prediction : Apply SPARC or ACD/Labs software to estimate hydrolysis rates at different pH values .

Q. What methodologies address discrepancies in spectroscopic data between batches?

  • Methodological Answer :

  • Batch Analysis : Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
  • Crystallography : Grow single crystals (via slow vapor diffusion in ethyl acetate) and resolve X-ray structures to validate stereochemistry .
  • Inter-Lab Validation : Share samples with collaborating labs for cross-verification of NMR/MS data .

Q. How to design experiments to determine the compound's behavior under extreme conditions?

  • Methodological Answer :

  • Stress Testing :
  • Thermal : Heat to 100°C in DMSO-d₆ and monitor decomposition via in-situ NMR .
  • Oxidative : Treat with H₂O₂ (3%) and analyze by LC-MS for oxidation by-products .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in Boc group) to trace degradation pathways .

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